methyl 3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H32N4O6 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.23218475 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, it exhibits affinity for serotonin receptors and may influence neurotransmitter systems.
Biological Activity
1. Antitumor Activity:
Research indicates that derivatives of similar compounds have shown promising antitumor effects. For instance, studies have demonstrated that quinazoline derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
2. Antimicrobial Properties:
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis .
3. Neuropharmacological Effects:
The piperazine moiety in the compound is known for its neuroactive properties. Compounds containing piperazine have been studied for their potential in treating anxiety and depression by modulating serotonin levels in the brain .
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Case Study 1: A clinical trial involving a related quinazoline derivative showed a significant reduction in tumor size among participants with advanced solid tumors. The treatment was well-tolerated with manageable side effects.
- Case Study 2: An animal model study demonstrated that administration of a piperazine-containing derivative improved cognitive function and reduced anxiety-like behavior in stressed rats.
Properties
IUPAC Name |
methyl 3-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6/c1-36-23-9-6-5-8-22(23)29-14-16-30(17-15-29)24(32)10-4-3-7-13-31-25(33)20-12-11-19(26(34)37-2)18-21(20)28-27(31)35/h5-6,8-9,11-12,18H,3-4,7,10,13-17H2,1-2H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAIMLWXTWKTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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